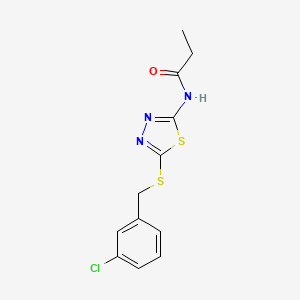

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

CAS No.:

Cat. No.: VC16715520

Molecular Formula: C12H12ClN3OS2

Molecular Weight: 313.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClN3OS2 |

|---|---|

| Molecular Weight | 313.8 g/mol |

| IUPAC Name | N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide |

| Standard InChI | InChI=1S/C12H12ClN3OS2/c1-2-10(17)14-11-15-16-12(19-11)18-7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H,14,15,17) |

| Standard InChI Key | VKUQKWXJGUMNFU-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl |

Introduction

N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a complex organic compound that incorporates a 1,3,4-thiadiazole ring, a propionamide moiety, and a 3-chlorobenzyl group. Despite the lack of specific literature directly referencing this compound, its structure suggests potential biological activities similar to other thiadiazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and anticonvulsant activities .

Synthesis

The synthesis of N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide could involve a multi-step process similar to other thiadiazole derivatives. Typically, thiadiazoles are synthesized from appropriate precursors such as thiosemicarbazides or thioureas, which undergo cyclization reactions to form the thiadiazole ring . The incorporation of the 3-chlorobenzyl group would likely involve a nucleophilic substitution or alkylation step.

Potential Biological Activities

Given the presence of the 1,3,4-thiadiazole moiety, this compound may exhibit biological activities similar to those of other thiadiazole derivatives. These include:

-

Anti-inflammatory Activity: Thiadiazoles have been studied for their potential as anti-inflammatory agents, often through inhibition of enzymes like 5-lipoxygenase .

-

Anticancer Activity: Some thiadiazole derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential anticancer properties .

-

Anticonvulsant Activity: Thiadiazoles are known to exhibit anticonvulsant properties, often attributed to their interaction with GABA receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume